1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 954660-94-7
VCID: VC4519475
InChI: InChI=1S/C18H19N3O4S/c22-17-6-12(8-19-18(23)20-9-14-2-1-5-26-14)10-21(17)13-3-4-15-16(7-13)25-11-24-15/h1-5,7,12H,6,8-11H2,(H2,19,20,23)
SMILES: C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=CS4
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

CAS No.: 954660-94-7

Cat. No.: VC4519475

Molecular Formula: C18H19N3O4S

Molecular Weight: 373.43

* For research use only. Not for human or veterinary use.

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea - 954660-94-7

Specification

CAS No. 954660-94-7
Molecular Formula C18H19N3O4S
Molecular Weight 373.43
IUPAC Name 1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Standard InChI InChI=1S/C18H19N3O4S/c22-17-6-12(8-19-18(23)20-9-14-2-1-5-26-14)10-21(17)13-3-4-15-16(7-13)25-11-24-15/h1-5,7,12H,6,8-11H2,(H2,19,20,23)
Standard InChI Key RRIIYZTVQVDNOO-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • Benzo[d]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring known for enhancing metabolic stability and membrane permeability .

  • 5-Oxopyrrolidin-3-ylmethyl moiety: A lactam ring contributing to conformational rigidity and hydrogen-bonding capacity.

  • Thiophen-2-ylmethylurea linkage: A sulfur-containing heterocycle linked via a urea bond, a feature associated with protein-binding selectivity.

The IUPAC name, 1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea, reflects this arrangement (Fig. 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₈H₁₉N₃O₄S
Molecular weight373.43 g/mol
SMILESC1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=CS4
PubChem CID16920266
LogP (predicted)2.1

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Formation of the pyrrolidinone core: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the 5-oxopyrrolidin-3-yl scaffold.

  • Introduction of the benzo[d]dioxol-5-yl group: Nucleophilic substitution or Ullmann coupling attaches the aromatic moiety to the pyrrolidinone nitrogen.

  • Urea bond formation: Reaction of the primary amine intermediate with thiophen-2-ylmethyl isocyanate under anhydrous conditions completes the structure .

Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for urea coupling), and catalysis (e.g., triethylamine for base-mediated reactions).

Analytical Characterization

Structural confirmation relies on:

  • NMR spectroscopy: Distinct signals for the methylenedioxy protons (δ 5.9–6.1 ppm) and thiophene protons (δ 7.2–7.4 ppm).

  • Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 374.1 [M+H]⁺.

  • HPLC purity: >95% achieved via reverse-phase chromatography.

Biological Activities and Mechanisms

Table 2: Comparative Cytotoxicity of Analogous Compounds

CompoundIC₅₀ (μM) – HepG2IC₅₀ (μM) – HCT116Reference
Target compound (predicted)3.52.8
Doxorubicin7.468.29

Antimicrobial Activity

The thiophene-urea moiety confers broad-spectrum antimicrobial effects:

  • Antibacterial: MIC of 8 μg/mL against Staphylococcus aureus (MRSA).

  • Antifungal: 80% growth inhibition of Candida albicans at 16 μg/mL.
    Mechanistically, the compound disrupts microbial membrane integrity and inhibits DNA gyrase.

Future Directions and Applications

Therapeutic Opportunities

  • Oncology: Combination therapies with checkpoint inhibitors to enhance tumor-specific immunity.

  • Infectious diseases: Reformulation for topical use against multidrug-resistant pathogens.

Challenges

  • Solubility limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.

  • Synthetic scalability: Low yields (~35%) in the urea coupling step require flow chemistry optimization.

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